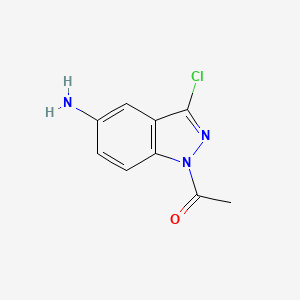
1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone
Übersicht
Beschreibung
1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities. This particular compound features an indazole core substituted with an amino group at the 5-position and a chloro group at the 3-position, along with an ethanone moiety at the 1-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Indazole Core: The synthesis typically begins with the construction of the indazole core. This can be achieved through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Introduction of Substituents: The amino and chloro substituents are introduced through selective substitution reactions. For example, the amino group can be introduced via nucleophilic substitution of a nitro group, followed by reduction. The chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents.
Attachment of the Ethanone Moiety: The final step involves the introduction of the ethanone moiety at the 1-position of the indazole core. This can be achieved through acylation reactions using appropriate acylating agents, such as acetic anhydride or acetyl chloride, under suitable reaction conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrazine or amine derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, sulfonyl chlorides) under appropriate conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction cascades that result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-amino-1H-indazol-1-yl)-1-ethanone: Lacks the chloro substituent at the 3-position.
1-(3-chloro-1H-indazol-1-yl)-1-ethanone: Lacks the amino substituent at the 5-position.
1-(5-amino-3-methyl-1H-indazol-1-yl)-1-ethanone: Contains a methyl group instead of a chloro group at the 3-position.
Uniqueness: 1-(5-amino-3-chloro-1H-indazol-1-yl)-1-ethanone is unique due to the presence of both amino and chloro substituents on the indazole core, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various scientific research applications.
Eigenschaften
IUPAC Name |
1-(5-amino-3-chloroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)13-8-3-2-6(11)4-7(8)9(10)12-13/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZXSCAQXRFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


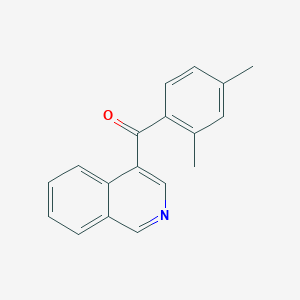

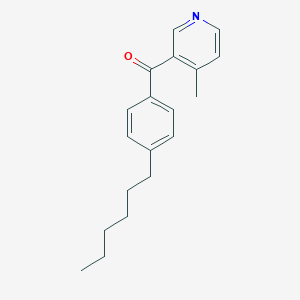

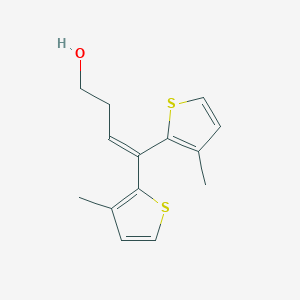
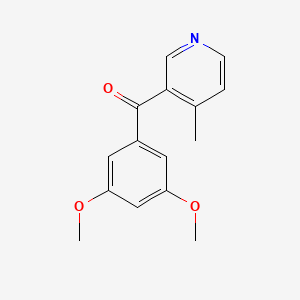



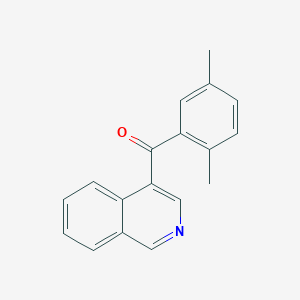
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)
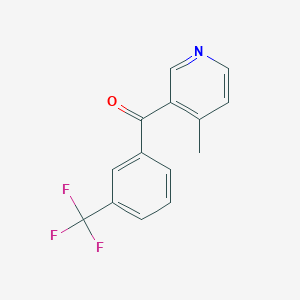

![1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1453158.png)
